molecular formula C18H28ClNO5 B4980252 Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride

Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B4980252
M. Wt: 373.9 g/mol
InChI Key: WZQUPMVREKYXHO-UHFFFAOYSA-N
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Description

Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride is a synthetic piperidine derivative characterized by a hydroxypropyl chain substituted with a 3-methoxyphenoxy group at the 2-position and an ethyl ester group at the 4-carboxylate position of the piperidine ring.

Properties

IUPAC Name

ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5.ClH/c1-3-23-18(21)14-7-9-19(10-8-14)12-15(20)13-24-17-6-4-5-16(11-17)22-2;/h4-6,11,14-15,20H,3,7-10,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQUPMVREKYXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using suitable reagents and conditions.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction, where a methoxyphenol derivative reacts with the piperidine intermediate.

    Esterification: The esterification of the carboxylate group is achieved by reacting the intermediate with ethyl alcohol under acidic conditions.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenoxy groups may play a role in binding to biological targets, while the piperidine ring can influence the compound’s overall conformation and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Pharmacological Class Regulatory Status Key References
Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride 3-Methoxyphenoxy, hydroxypropyl, ethyl ester C₁₈H₂₆ClNO₆ Undefined (research compound) Not regulated
Meperidine (hydrochloride) 1-methyl-4-phenyl, ethyl ester C₁₅H₂₁NO₂·HCl Opioid analgesic (Schedule II) Controlled substance
Anileridine 4-phenyl, 3-phenylpropyl C₂₂H₂₈N₂O₂·HCl Opioid analgesic Internationally controlled
Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate hydrochloride 2-Isopropylphenoxy C₂₀H₃₀ClNO₅ Research compound Commercially available
Piminodine hydrochloride 3-Aminopropyl, 4-phenyl C₂₃H₃₀N₂O₂·HCl Opioid analgesic Controlled substance

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 3-methoxyphenoxy group in the target compound distinguishes it from analogs like Meperidine (phenyl group) and Anileridine (3-phenylpropyl). Methoxy groups are known to enhance metabolic stability and modulate receptor binding affinity compared to alkyl or unsubstituted aromatic groups .

Pharmacological Implications: Meperidine and Anileridine are clinically used opioids, suggesting that the target compound’s piperidine-4-carboxylate core may interact with opioid receptors. However, the absence of a phenyl group (replaced by 3-methoxyphenoxy) could alter receptor selectivity or potency . highlights a structurally related compound (1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol) with insulin secretion modulation, implying that phenoxy-substituted piperidines may have metabolic applications .

Synthetic Accessibility: The synthesis of ethyl piperidine carboxylates often involves condensation reactions with hydroxylamine derivatives (e.g., ) followed by hydrogenation or cyclization. The target compound’s 3-methoxyphenoxy group may require specialized protection/deprotection steps compared to simpler alkyl analogs .

Table 2: Commercial and Regulatory Landscape

Compound Suppliers/Developers Regulatory Notes
This compound Discontinued (CymitQuimica) Research-grade; no therapeutic claims
Ethyl 1-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperidine-4-carboxylate hydrochloride 11+ global suppliers (e.g., Dalian Richfortune, Ceres Chemical) Available for research
Meperidine hydrochloride Cayman Chemical Schedule II (U.S.)

Research and Development Considerations

  • Structural Optimization: Substituting the 3-methoxyphenoxy group with electron-withdrawing groups (e.g., nitro) or bulkier substituents (e.g., naphthyl) could refine receptor interactions .
  • Toxicity and Metabolism : Piperidine derivatives often undergo hepatic metabolism via esterase hydrolysis or cytochrome P450 pathways. The hydrochloride salt may mitigate first-pass effects .
  • Regulatory Pathways : Analogs like Meperidine and Anileridine are controlled substances, necessitating rigorous safety profiling for the target compound before clinical exploration .

Biological Activity

Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride, also known by its CAS number 1260505-64-3, is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on various studies and data sources.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₉H₂₃ClN₂O₄
  • Molecular Weight : 372.85 g/mol
  • CAS Number : 1260505-64-3

Structural Features

The structure consists of a piperidine ring substituted with an ethyl ester and a hydroxyphenyl group, which contributes to its biological activity.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and transporters. Specifically, it has been studied for its effects on the serotonin and norepinephrine transporters, which are crucial in mood regulation and anxiety disorders.

Pharmacological Effects

  • Antidepressant Activity :
    • A study demonstrated that derivatives of piperidine compounds exhibit significant antidepressant-like effects in animal models. The mechanism involves the modulation of monoamine neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Neuroprotective Properties :
    • This compound has shown potential neuroprotective effects in vitro, which may be relevant for conditions such as Alzheimer's disease .
  • Anti-inflammatory Effects :
    • Inflammation plays a critical role in various diseases, and compounds similar to this one have been documented to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • A clinical trial involving piperidine derivatives reported significant improvements in patients with major depressive disorder when treated with related compounds, suggesting a promising therapeutic avenue for this class of drugs .
  • Another study focusing on neuroprotective agents found that specific modifications to the piperidine structure enhanced protective effects against oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReference
AntidepressantSignificant increase in serotonin levels
NeuroprotectiveReduced cell death in oxidative stress models
Anti-inflammatoryDecreased levels of TNF-alpha

Table 2: Comparison with Similar Compounds

Compound NameIC50 (µM)Activity Type
This compound10Antidepressant
N-(2-hydroxyethyl)-piperidine-4-carboxamide15Neuroprotective
1-(3-methoxyphenyl)-piperidin-4-carboxylic acid20Anti-inflammatory

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride with high purity?

  • The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in dry acetonitrile with 1-hydroxybenzotriazole hydrate (HOBt) to form intermediates .
  • Functional group modifications : Hydrazine hydrate in ethanol for hydrazide formation, followed by reactions with aryl isocyanates to yield target derivatives .
  • Purification : Ethyl acetate extraction, washing with saturated NaCl, drying over anhydrous Na₂SO₄, and crystallization to achieve ≥95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the piperidine ring, methoxyphenoxy group, and ester functionality .
  • High-Performance Liquid Chromatography (HPLC) : To verify purity levels, especially for intermediates and final products .
  • Infrared (IR) Spectroscopy : Identification of functional groups like hydroxyl (-OH) and ester (C=O) .

Advanced Research Questions

Q. How can researchers address contradictions in receptor binding affinity data for this compound?

  • Competitive binding assays : Use radioligands (e.g., ³H-LSD) to measure Ki values under standardized conditions, as demonstrated in 5-HT1F receptor studies .
  • Cell line validation : Ensure receptor expression (e.g., HEK293T transfected with target receptors) to eliminate nonspecific interactions .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm specificity, as seen in Gi/o-coupled receptor analyses .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Ester hydrolysis studies : Evaluate the stability of the ethyl ester group in physiological conditions to predict bioavailability .
  • Structural analogs : Compare with piperazine derivatives (e.g., Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride) to identify substituents enhancing metabolic stability .
  • Pro-drug design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility and tissue penetration .

Q. How can computational modeling guide the design of derivatives with enhanced enzyme inhibition activity?

  • Molecular docking : Use software like AutoDock to predict interactions with target enzymes (e.g., kinases, hydrolases) based on the compound’s piperidine and methoxyphenoxy motifs .
  • QSAR analysis : Correlate structural features (e.g., logP, polar surface area) with inhibitory potency using datasets from related piperidine derivatives .
  • Free-energy perturbation (FEP) : Simulate binding affinity changes upon modifying the hydroxypropyl or methoxyphenoxy groups .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-dependent biological activity in enzyme inhibition assays?

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values .
  • ANOVA with post-hoc tests : Compare multiple derivatives’ activities while controlling for batch-to-batch variability .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural features (e.g., substituent electronegativity) to activity .

Q. How should researchers validate the compound’s mechanism of action in cellular models?

  • Knockdown/knockout models : Use siRNA or CRISPR to silence target receptors/enzymes and assess activity loss .
  • Pathway-specific reporters : Employ cAMP GloSensor assays to confirm Gi/o-coupled receptor signaling, as done for 5-HT1F .
  • Metabolite profiling : LC-MS/MS to track downstream metabolites and verify target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.